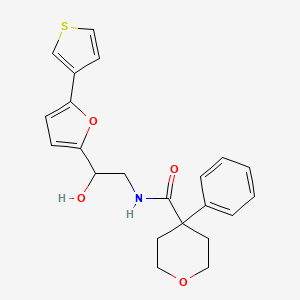

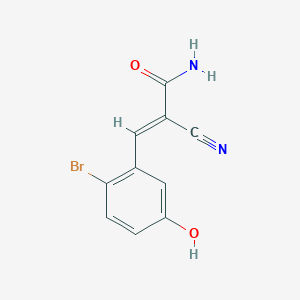

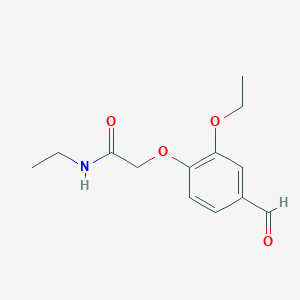

![molecular formula C23H28N6O2 B2917606 1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896599-64-7](/img/structure/B2917606.png)

1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Compound X involves several steps. One notable method is the selective synthesis reported by Zhan et al. in the journal Organic & Biomolecular Chemistry . They designed an inexpensive and versatile approach for the formation of C–N bonds using an aromatic aldehyde and o-phenylenediamine. In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl) (phenyl)methanone was obtained. In the absence of sulfur, quinoxaline was formed in 1,4-dioxane. This method provides access to a wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl) (phenyl)methanones under mild conditions.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

A study focused on the synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, including compounds with structural similarities to the specified chemical. These compounds were found to be potent ligands for the 5-HT1A receptor and exhibited anxiolytic-like and antidepressant-like activities in preclinical studies, suggesting their potential for future research into new derivatives with anxiolytic or antidepressant activity (Zagórska et al., 2009).

Mesoionic Purinone Analogs

Research into mesoionic purinone analogs, which are structurally related to purine-2,8-dione, has contributed to the understanding of their synthesis and properties. These studies have explored the chemical behavior of these compounds, including their tautomeric forms and reactions, providing insights into the chemical diversity and potential applications of purine derivatives (Coburn & Taylor, 1982).

Antiasthmatic Agents

Another area of investigation involves the development of xanthene derivatives, including imidazo[2,1-f]purine-2,6-dione derivatives, for their antiasthmatic activity. This research aimed to explore the vasodilatory activity of these compounds, contributing to the development of potential anti-asthmatic agents (Bhatia et al., 2016).

Structure-Activity Relationships

Studies on the structure-activity relationships and molecular docking of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have provided insights into their affinity for serotoninergic and dopaminergic receptors. These findings are significant for understanding the potential psychotropic effects of these compounds, highlighting their relevance in the design of new therapeutic agents (Zagórska et al., 2015).

Antimycobacterial Activity

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been explored for their antimycobacterial activity. This research underscores the potential of purine derivatives in addressing drug-resistant strains of tuberculosis, showcasing the versatility of these compounds in medicinal chemistry (Lv et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

4,7-dimethyl-6-(3-methylphenyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O2/c1-16-8-7-9-18(14-16)29-17(2)15-28-19-20(24-22(28)29)25(3)23(31)27(21(19)30)13-12-26-10-5-4-6-11-26/h7-9,14-15H,4-6,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSAPCCSBSFVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

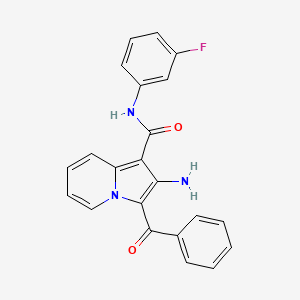

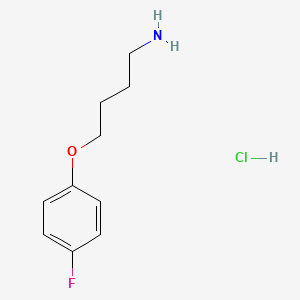

![3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine](/img/structure/B2917523.png)

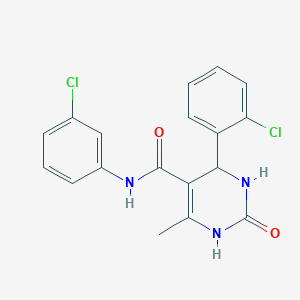

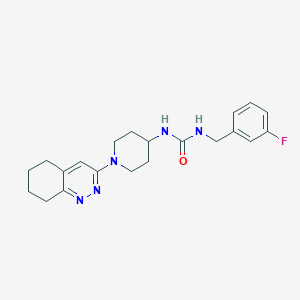

![2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2917535.png)

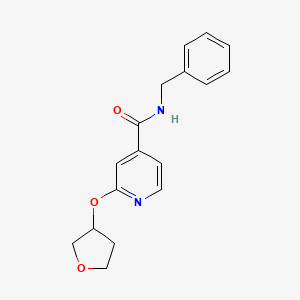

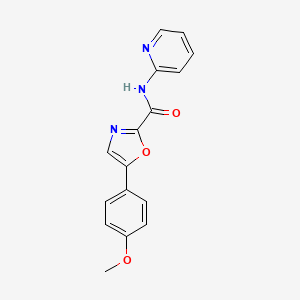

![3-[(2-fluorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2917542.png)

![Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B2917544.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2917546.png)